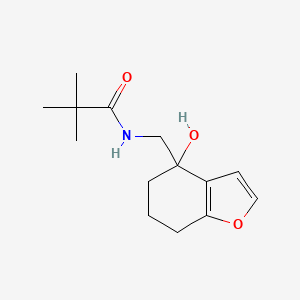

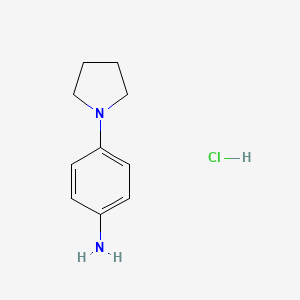

![molecular formula C6H12ClNO3S B2496878 (3As,6aS)-5,5-二氧代-3,4,6,6a-四氢-1H-噻吩并[3,4-c]呋喃-3a-胺;盐酸盐 CAS No. 2490322-98-8](/img/structure/B2496878.png)

(3As,6aS)-5,5-二氧代-3,4,6,6a-四氢-1H-噻吩并[3,4-c]呋喃-3a-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno-fused heterocycles, which likely encompasses compounds similar to the one , involves general high-yield routes via intramolecular heteroannulation of substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. These precursors can be obtained through sequential one-pot processes, starting from accessible (het)aryl acetonitriles or acetates, treated with (het)aryl dithioesters and then undergoing alkylation-intramolecular condensation with functionalized activated methylene halides (Acharya, Gautam, & Ila, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fused five- and six-membered nitrogen and oxygen heterocycles. The structural diversity and complexity are achieved through variations in the substituents on the thiophene nucleus and the types of heterocycles formed during the heteroannulation process. This complexity is inherent in the target molecule, which includes both dioxo and tetrahydro functionalities, indicative of significant synthetic challenges and opportunities for exploring novel chemical space.

Chemical Reactions and Properties

Chemical reactions involving thieno-fused heterocycles typically exploit the reactivity of the amino or hydroxy groups and the heteroaromatic thiophene ring. These reactions may include further functionalization, ring expansion, or the introduction of additional heterocyclic structures. The specific compound , with its amine and hydrochloride groups, may undergo reactions typical of these functional groups, such as substitution, salt formation, and participation in nucleophilic addition reactions.

Physical Properties Analysis

The physical properties of thieno-fused heterocycles, and by extension our target compound, are largely determined by the specific structural features, including the degree of saturation, the presence of heteroatoms, and the types and positions of substituents. These factors influence solubility, melting points, and the ability to form crystals, which are crucial for the purification and characterization of these compounds.

Chemical Properties Analysis

The chemical properties are closely related to the functional groups present in the molecule. The dioxo functionality suggests susceptibility to nucleophilic attacks, while the amine group may engage in forming bonds with electrophiles or participate in the formation of salts with acids, including hydrochloric acid to form the hydrochloride salt. These properties are essential for understanding the reactivity and potential applications of the compound in further synthetic transformations.

科学研究应用

杂环合成

有机化学领域的研究已经发展出多种高产率的新型噻吩融合的五元和六元氮氧杂环的途径。这些化合物,包括噻吩[3,2-b]吡咯、噻吩[3,2-b]呋喃等,是通过取代噻吩的分子内杂环化合物合成的。由于其独特的化学性质,包括在某些衍生物中的强荧光,这些化合物在各种应用中显示出潜力(Acharya, Gautam, & Ila, 2017)。

光子生物传感器应用

在另一项研究中,羟基取代的四氯二苯并[b,e][1,4]二噁烷和四氯二苯并[b,d]呋喃被合成用于潜在的光子生物传感器应用。这些化合物经过进一步修改后,可以作为生物传感器中的分子识别元素,展示了有机合成与生物技术和环境监测的交叉点(Kalantzi et al., 2021)。

有机合成和反应

已经广泛研究了吡咯和呋喃等各种杂环化合物的合成和反应。由于其广泛的生物活性和化学官能团,这些化合物对于新药物和材料的开发至关重要。例如,呋喃和吡咯并[3,4-b]喹喔啉4,9-二氧化物的合成涉及可能导致具有潜在药物开发应用的新化合物的反应(Kotovskaya, Perova, Charushin, & Chupakhin, 1999)。

作用机制

Target of Action

The primary targets of EN300-27127284 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

EN300-27127284 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 by EN300-27127284 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle cells, reduction of inflammatory responses, and modulation of immune cell function . These effects are particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where inflammation and bronchoconstriction are key pathological features.

Result of Action

The dual inhibitory action of EN300-27127284 on PDE3 and PDE4 leads to both bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective in the treatment of COPD, where both bronchodilation and inflammation reduction are desirable therapeutic outcomes.

属性

IUPAC Name |

(3aS,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c7-6-3-10-1-5(6)2-11(8,9)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPFCAOHLVAQDC-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CS(=O)(=O)CC2(CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CS(=O)(=O)C[C@]2(CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

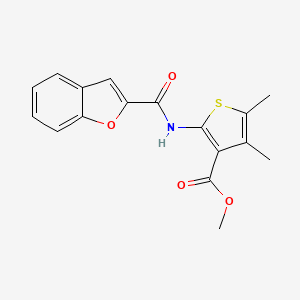

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

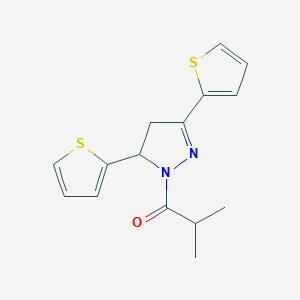

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)